![molecular formula C10H11BN2O3 B7956049 [2-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B7956049.png)
[2-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
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Overview
Description
[2-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid: is a boronic acid derivative featuring a phenyl ring substituted with a 5-ethyl-1,2,4-oxadiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common method includes the cyclization of an appropriate hydrazide with an ester or nitrile to form the oxadiazole ring. This is followed by a Suzuki-Miyaura coupling reaction to introduce the boronic acid moiety .
Industrial Production Methods: This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the boronic acid group, to form boronic esters or borates.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The phenyl ring and the oxadiazole moiety can participate in various substitution reactions, including electrophilic aromatic substitution and nucleophilic substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under conditions such as acidic or basic environments
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl or oxadiazole derivatives
Scientific Research Applications
Chemistry: In organic synthesis, [2-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: The oxadiazole ring is known for its bioisosteric properties, which can enhance the biological activity and stability of pharmaceutical compounds .
Industry: In materials science, this compound can be used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of [2-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid and oxadiazole moieties. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The oxadiazole ring can interact with biological targets through hydrogen bonding and π-π interactions, contributing to its biological activity .
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but may have different substituents, affecting their chemical and biological properties.
Boronic Acids: Compounds with different substituents on the phenyl ring or other aromatic systems can exhibit varying reactivity and applications.
Uniqueness: The combination of the 5-ethyl-1,2,4-oxadiazole moiety with the boronic acid group in [2-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid provides a unique set of properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both synthetic and applied chemistry .
Properties
IUPAC Name |
[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O3/c1-2-9-12-10(13-16-9)7-5-3-4-6-8(7)11(14)15/h3-6,14-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUUXEJTVQNCGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=NOC(=N2)CC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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